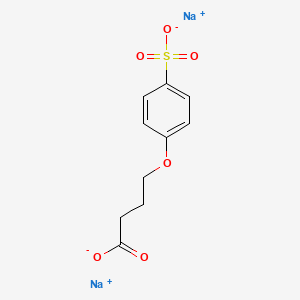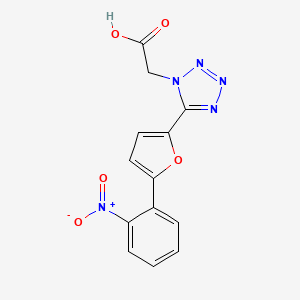
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their stability and versatility in various chemical reactions. This particular compound features a tetrazole ring attached to an acetic acid moiety, with a 2-nitrophenyl and a furan ring substituent. Its unique structure makes it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of azides with nitriles under acidic or basic conditions. The subsequent steps involve the introduction of the acetic acid group and the attachment of the 2-nitrophenyl and furan rings. These steps often require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- exerts its effects is complex and involves multiple molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to biological activity. The tetrazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Tetrazole-1-acetic acid, 5-(4-nitrophenyl)-
- 1H-Tetrazole-1-acetic acid, 5-(3-nitrophenyl)-
- 1H-Tetrazole-1-acetic acid, 5-(2-nitrophenyl)-
Uniqueness
1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is unique due to the presence of both the 2-nitrophenyl and furan rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93770-59-3 |
|---|---|
Fórmula molecular |
C13H9N5O5 |
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
2-[5-[5-(2-nitrophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9N5O5/c19-12(20)7-17-13(14-15-16-17)11-6-5-10(23-11)8-3-1-2-4-9(8)18(21)22/h1-6H,7H2,(H,19,20) |
Clave InChI |
UBIAIJKPTBZAIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)

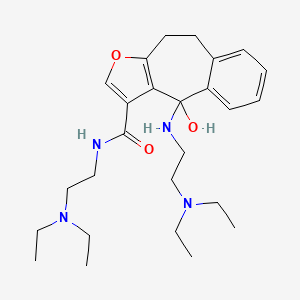
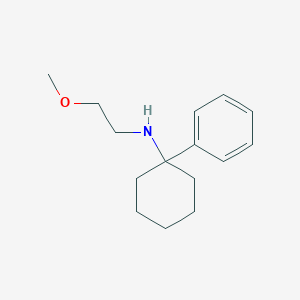
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
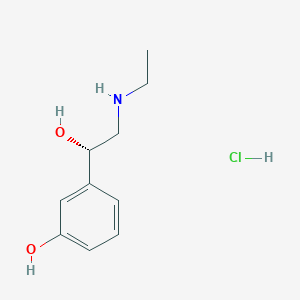

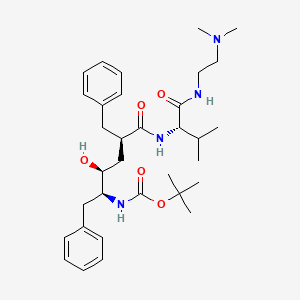

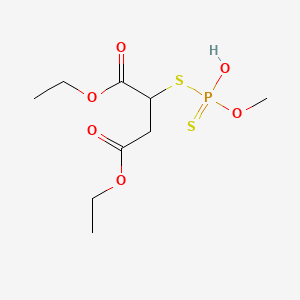
![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)

